Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate
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Overview
Description
Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate is a chemical compound that belongs to the class of benzoate esters It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Amination: Introduction of the amino group at the 3-position of the benzoate ring.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing new anesthetics or analgesics.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to sodium ion channels on nerve membranes, affecting membrane potential and blocking nerve impulse conduction. This results in local anesthesia by reducing the passage of sodium ions through the channels .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
- Methyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate
Uniqueness
This compound is unique due to its specific substitution pattern on the benzoate ring and the presence of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate |
InChI |
InChI=1S/C16H24N2O2/c1-4-20-16(19)13-5-6-15(14(17)8-13)18-9-11(2)7-12(3)10-18/h5-6,8,11-12H,4,7,9-10,17H2,1-3H3 |
InChI Key |
BBQXJJZWTUMMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CC(CC(C2)C)C)N |
Origin of Product |
United States |
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